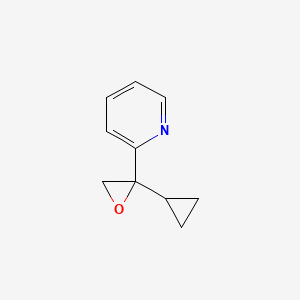![molecular formula C21H16F3N5O3 B2893238 2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251544-45-2](/img/structure/B2893238.png)
2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, a class of heterocycles obtained through various synthetic routes . It contains a 1,2,4-triazolo[4,3-a]pyrazine core, which is fused with a 3-oxo group and a p-tolyloxy group at the 8-position. The molecule also has an acetamide group substituted with a 2-(trifluoromethyl)phenyl group .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A one-pot approach to substituted 1,2,4-triazolo[4,3-a]pyridines has been developed that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyrazine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is substituted with various functional groups, including a 3-oxo group, a p-tolyloxy group, and an acetamide group substituted with a 2-(trifluoromethyl)phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups and the [1,2,4]triazolo[4,3-a]pyrazine core. For instance, the presence of the 3-oxo group could potentially make the compound susceptible to nucleophilic attack .Applications De Recherche Scientifique
Synthesis and Anticancer Activities
- Compounds related to the chemical structure of interest have been synthesized and found to possess significant anticancer and antimicrobial activities. These compounds were synthesized through reactions involving antipyrine-based heterocycles (Riyadh, Kheder, & Asiry, 2013).
Development of Human Receptor Antagonists
- Triazolopyrazin derivatives have been identified as a versatile scaffold for the development of human adenosine receptor antagonists. These compounds, with varying substituents, have shown nanomolar affinity for the human A2A adenosine receptor and potential in counteracting neurotoxicity in Parkinson's disease models (Falsini et al., 2017).
Molecular Probes for Adenosine Receptor
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, related to the compound of interest, have been developed as molecular probes for the A2A adenosine receptor. These probes possess high affinity and selectivity, making them valuable for studying this receptor (Kumar et al., 2011).
Inhibitors of Human Eosinophil Phosphodiesterase
- Related compounds have been synthesized as potent inhibitors of human eosinophil phosphodiesterase. These compounds feature a 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine structure, exhibiting significant pharmacological properties (Duplantier et al., 2007).
Antioxidant-Conjugated Derivatives for Neuropathic Pain
- Antioxidant-conjugated triazolopyrazin-3-one derivatives, structurally related to the compound , have been synthesized. These compounds not only show potent activity as human A2A adenosine receptor antagonists but also exhibit protective efficacy in models of neuropathic pain (Falsini et al., 2019).
Synthesis of Other Related Compounds
- Various other compounds with similar core structures have been synthesized and evaluated for different biological activities, including antimicrobial properties and potential use as molecular probes or inhibitors in pharmacological studies (Youssef et al., 1984; Hashem & Abo-Bakr, 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-13-6-8-14(9-7-13)32-19-18-27-29(20(31)28(18)11-10-25-19)12-17(30)26-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUTUUCDITILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2893157.png)
![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)


![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B2893164.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2893165.png)
![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)





![tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B2893177.png)